molecular formula C8H17ClFN B1485116 3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride CAS No. 2098114-63-5

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride

Cat. No. B1485116
CAS RN: 2098114-63-5
M. Wt: 181.68 g/mol
InChI Key: OISCJKQBYDLAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride, also known as 3-CPFPA-HCl, is a cyclopentyl-containing fluoropropanamine hydrochloride. It is a versatile synthetic intermediate used in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has been extensively studied in the laboratory and has been found to have a variety of applications in scientific research. In

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Research has developed synthesis routes to access various fluorine-containing compounds, including methods for cyclization of fluorovinamides leading to the creation of 3-amino-5-fluoroalkylfurans. These methods are compatible with different fluorinated groups and offer a wide range of substituents on the amine, demonstrating the versatility of fluorine chemistry in synthesizing complex molecules (Plaçais et al., 2021).

Biological and Pharmacological Research

  • Adenosine Receptor Antagonism : A study on the development of tritium-labelled 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([3H]CPFPX) has highlighted its potential as a potent and selective antagonist for the A1 adenosine receptor. This compound's synthesis and binding properties to adenosine receptors in various species underline its utility in neuroscience research, particularly in studying adenosine receptor functions (Holschbach et al., 2003).

Material Science and Chemistry

  • Optical Characteristics of Polymers : The synthesis and fluorescence behavior of amphiphilic poly(L-lysine co-bis-amine-Cy-3 iso-phthalamide) polymers incorporating Cy-3 dye demonstrate how fluorine-containing compounds can influence the optical properties of responsive biopolymers. This research provides insight into developing materials with enhanced fluorescence intensity and environmental sensitivity, potentially useful in biomedical imaging and diagnostic applications (Eccleston et al., 2004).

Novel Syntheses and Reagents

  • Development of Fluorine-Containing Lupane Triterpenoid Acid Derivatives : The synthesis of novel fluorine-containing lupane triterpenoid acid derivatives highlights the role of fluorine in developing potential anti-inflammatory agents. These derivatives have shown significant anti-inflammatory and antioxidant effects in vivo, showcasing the therapeutic potential of fluorine-modified compounds in treating inflammatory conditions (Khlebnicova et al., 2019).

properties

IUPAC Name

3-cyclopentyl-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c9-8(6-10)5-7-3-1-2-4-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCJKQBYDLAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride
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Reactant of Route 6
3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride

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